2-Hydroxyimipramine

CYP2D6 phenotyping drug metabolism enzymatic efficiency

2-Hydroxyimipramine (2-OH-IMI) is the definitive CYP2D6-specific metabolite marker, formed exclusively via polymorphic CYP2D6-catalyzed aromatic C-hydroxylation of imipramine—not substitutable by desipramine or 2-hydroxydesipramine standards. It exhibits formation rate-limited kinetics (t₁/₂ 6–18 h), superior HPLC-ECD detectability (LOD 0.02 µg/L), and extensive Phase II glucuronidation (GA-O-IMI/2-OH-IMI ratio 8.13). Essential for pharmacogenetic CYP2D6 phenotyping, therapeutic drug monitoring, and PBPK model validation. Non-interchangeable with other imipramine metabolites.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 303-70-8
Cat. No. B023145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyimipramine
CAS303-70-8
Synonyms5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol; _x000B_2-Hydroxyimipramine;  G 33679; 
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
InChIInChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3
InChIKeyROTCPJFWLNDKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyimipramine (CAS 303-70-8): A Primary CYP2D6-Dependent Metabolite for Pharmacogenetic and Analytical Applications


2-Hydroxyimipramine (2-OH-IMI; CAS 303-70-8) is the primary aromatic C-hydroxylation metabolite of the tricyclic antidepressant imipramine, formed predominantly via the polymorphic cytochrome P450 enzyme CYP2D6 [1]. As a pharmacologically active metabolite with antidepressant and cardiotoxic activity comparable to its parent compound, 2-OH-IMI circulates in human plasma at concentrations approximately 15–25% that of imipramine during steady-state dosing [2]. The compound is widely utilized as an analytical reference standard for CYP2D6 phenotyping studies, pharmacokinetic investigations, and therapeutic drug monitoring applications [3].

2-Hydroxyimipramine Procurement: Why Desipramine and Other Imipramine Metabolites Cannot Be Interchanged


Scientific and industrial users cannot substitute 2-hydroxyimipramine with desipramine, 2-hydroxydesipramine, or other in-class imipramine metabolites due to fundamental differences in their enzymatic origin, kinetic behavior, and analytical detection characteristics. While desipramine is formed via N-demethylation mediated by multiple CYP isoforms including CYP1A2 and CYP3A4, 2-hydroxyimipramine is generated almost exclusively via CYP2D6-catalyzed C-hydroxylation, making it the definitive marker for assessing CYP2D6-specific activity [1]. Furthermore, these metabolites exhibit distinct elimination half-lives (6–18 h for 2-OH-IMI vs. 12–36 h for desipramine and 2-hydroxydesipramine) [2] and divergent analytical detection limits in LC-MS and HPLC-ECD methods [3]. Interchanging these compounds compromises assay specificity, invalidates pharmacokinetic modeling, and eliminates the ability to discriminate between CYP2D6-mediated versus alternative metabolic pathways.

2-Hydroxyimipramine (CAS 303-70-8) Comparative Evidence: Quantified Differentiation from Closest Analogs


CYP2D6 Enzymatic Efficiency: 2-Hydroxyimipramine Formation Outperforms N-Demethylation to Desipramine

In a head-to-head comparison using commercially available human CYP2D6 isozyme preparations, CYP2D6 catalyzes the C-hydroxylation of imipramine to 2-hydroxyimipramine with significantly higher efficiency than its N-demethylation to desipramine [1]. 2-Hydroxyimipramine was identified as the major metabolite under these controlled in vitro conditions, while desipramine was isolated in substantial but lower amounts, and 2-hydroxydesipramine appeared only as a trace metabolite [1]. Additionally, the C-hydroxylation of imipramine to 2-hydroxyimipramine proceeds more efficiently than the conversion of desipramine to 2-hydroxydesipramine, further establishing 2-OH-IMI as the preferred CYP2D6-mediated product [1].

CYP2D6 phenotyping drug metabolism enzymatic efficiency

Analytical Detection Limit: 2-Hydroxyimipramine Achieves 25-Fold Lower Detection Limit Than Imipramine N-Oxide

In a validated HPLC method with electrochemical detection (HPLC-ECD) for simultaneous determination of imipramine, desipramine, and their 2-hydroxylated metabolites in human plasma and urine, 2-hydroxyimipramine demonstrated a limit of determination (LOD, signal-to-noise ratio of 3) of 0.02 µg/L [1]. This sensitivity is 25-fold greater than that achieved for desipramine (0.3 µg/L), 50-fold greater than for imipramine (0.5 µg/L), and 50-fold greater than for imipramine N-oxide (1.0 µg/L) in the same assay system [1].

therapeutic drug monitoring HPLC-ECD analytical sensitivity

Pharmacokinetic Half-Life: 2-Hydroxyimipramine Exhibits Formation Rate-Limited Kinetics Distinct from Desipramine

In a clinical pharmacokinetic study of single oral and intramuscular imipramine doses administered to normal male volunteers, 2-hydroxyimipramine exhibited a half-life (t₁/₂) of 6–18 h and displayed formation rate-limited kinetics, meaning its elimination is governed by the rate of its formation from imipramine [1]. In contrast, desipramine and 2-hydroxydesipramine demonstrated substantially longer half-lives of 12–36 h and exhibited elimination rate-limited kinetics [1]. This fundamental kinetic difference means that 2-OH-IMI plasma concentrations track closely with imipramine concentrations, whereas desipramine accumulates more extensively during chronic dosing.

pharmacokinetics half-life metabolite disposition

Steady-State Plasma Concentration Ratios: 2-Hydroxyimipramine Represents Only 24% of Parent Drug Exposure Versus 188% for Desipramine

In a multiple-dose clinical study of 14 depressed patients receiving imipramine 100 mg twice daily for one week, the mean steady-state serum concentration ratio of 2-hydroxyimipramine to imipramine (2-OH-IMI/IMI) was 0.24, indicating that unconjugated 2-OH-IMI circulates at approximately 24% of the parent drug concentration [1]. In contrast, the mean desipramine/imipramine (DMI/IMI) ratio was 1.88, demonstrating nearly two-fold greater accumulation of desipramine relative to imipramine [1]. The 2-hydroxydesipramine/desipramine (2-OH-DMI/DMI) ratio was 0.50 [1].

steady-state pharmacokinetics metabolite accumulation therapeutic drug monitoring

CSF Penetration and Free Fraction: 2-Hydroxydesipramine Demonstrates Higher CNS Availability Than 2-Hydroxyimipramine

In a clinical study quantifying active hydroxy metabolites in plasma and cerebrospinal fluid (CSF) from patients at steady-state, the concentration of unconjugated 2-hydroxyimipramine in plasma was only 15–25% that of imipramine, whereas 2-hydroxydesipramine (OH-DMI) concentration was usually 50% that of desipramine and in some cases was the predominant circulating compound [1]. Analysis of CSF/plasma ratios revealed that 12% of desipramine exists in the free (unbound) form at steady-state, whereas 16% of OH-DMI is free (P < 0.02), indicating superior CNS penetration for the hydroxylated desipramine metabolite [1].

CNS penetration cerebrospinal fluid protein binding

2-Hydroxyimipramine (CAS 303-70-8) Optimal Application Scenarios for Scientific and Industrial Use


CYP2D6 Phenotyping and Pharmacogenetic Studies

2-Hydroxyimipramine serves as the definitive metabolic marker for assessing CYP2D6 activity in vitro and in vivo. As demonstrated in direct enzymatic comparisons, CYP2D6 preferentially catalyzes the C-hydroxylation of imipramine to 2-OH-IMI over N-demethylation to desipramine, and 2-OH-IMI formation is highly sensitive to inhibition by quinidine (apparent Ki values 9–92 nM in human liver microsomes) [1]. Laboratories conducting pharmacogenetic screening for CYP2D6 poor, intermediate, extensive, or ultra-rapid metabolizer phenotypes should utilize 2-OH-IMI analytical standards to quantify hydroxylation capacity, as this pathway is reduced to less than 20% of normal activity in poor metabolizers [2].

High-Sensitivity Therapeutic Drug Monitoring (TDM) Assays

The exceptional analytical sensitivity achievable for 2-hydroxyimipramine using HPLC with electrochemical detection (LOD = 0.02 µg/L, equivalent to approximately 0.07 nM) makes this compound the preferred calibration standard for TDM applications requiring detection of sub-therapeutic or trace metabolite concentrations [1]. This sensitivity is particularly valuable when monitoring pediatric populations, elderly patients, or individuals with impaired CYP2D6 function, where metabolite concentrations may fall below the detection limits achievable with less sensitive analytes such as imipramine N-oxide (LOD = 1.0 µg/L) [1].

Formation Rate-Limited Pharmacokinetic Modeling

Researchers conducting pharmacokinetic modeling of imipramine disposition must use authentic 2-hydroxyimipramine reference material because this metabolite exhibits formation rate-limited kinetics (t₁/₂ = 6–18 h) that differ fundamentally from the elimination rate-limited kinetics of desipramine (t₁/₂ = 12–36 h) [1]. Substituting desipramine or 2-hydroxydesipramine standards would produce erroneous half-life estimates and mischaracterize the time course of active metabolite accumulation during chronic dosing. This kinetic distinction is essential for accurate physiologically based pharmacokinetic (PBPK) model development and validation [1].

Glucuronide Conjugate Quantification Studies

2-Hydroxyimipramine is extensively conjugated to its glucuronide form (GA-O-IMI) in vivo, with mean steady-state GA-O-IMI/2-OH-IMI serum concentration ratios reaching 8.13 in depressed patients receiving therapeutic doses [1]. This extensive conjugation—substantially exceeding the GA-O-DMI/2-OH-DMI ratio of 6.22—makes 2-hydroxyimipramine an essential reference standard for studies investigating Phase II metabolism, drug-drug interactions involving UGT enzymes, or enterohepatic recirculation of hydroxylated tricyclic metabolites [1]. Analytical methods employing β-glucuronidase/arylsulfatase hydrolysis for total metabolite quantification require pure 2-OH-IMI standards for accurate calibration of both unconjugated and total (unconjugated plus conjugated) metabolite pools [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyimipramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.